Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

KAT2A inhibition Epigenetics Virtual screening

1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017402-25-3) is a fully decorated 1,2,3-triazole-4-carboxylic acid featuring a 3-chlorophenyl substituent at N1, a pyridin-4-yl group at C5, and a free carboxylic acid at C4. The compound belongs to a class of heterocyclic building blocks that has been validated as the prototype scaffold for a new class of acetyl transferase KAT2A inhibitors.

Molecular Formula C14H9ClN4O2
Molecular Weight 300.7 g/mol
CAS No. 1017402-25-3
Cat. No. B3033320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1017402-25-3
Molecular FormulaC14H9ClN4O2
Molecular Weight300.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C14H9ClN4O2/c15-10-2-1-3-11(8-10)19-13(9-4-6-16-7-5-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
InChIKeyLUQVBGFPCWMPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1017402-25-3): Compound Class and Procurement-Relevant Characteristics


1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017402-25-3) is a fully decorated 1,2,3-triazole-4-carboxylic acid featuring a 3-chlorophenyl substituent at N1, a pyridin-4-yl group at C5, and a free carboxylic acid at C4 . The compound belongs to a class of heterocyclic building blocks that has been validated as the prototype scaffold for a new class of acetyl transferase KAT2A inhibitors [1]. With a molecular formula of C₁₄H₉ClN₄O₂ and molecular weight of 300.7 g/mol, it serves as a key synthetic intermediate for 1,2,3-triazole-4-carboxamides with documented antiproliferative activity in NCI60 human tumor cell line panels [2].

Why 1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Generic In-Class Analogs


Within the 1-aryl-5-pyridyl-1H-1,2,3-triazole-4-carboxylic acid series, three structural variables — the position of chlorine on the N1-phenyl ring, the position of the pyridine nitrogen (3-yl vs. 4-yl), and the C4 carboxylic acid oxidation state — each independently dictate biological target engagement and synthetic utility [1]. The Pacifico et al. virtual screening and in vitro validation study demonstrated that N-pyridinium-4-carboxylic-5-alkyl triazoles exhibit the highest specificity score toward KAT2A among all triazole scaffolds screened, confirming that the pyridin-4-yl orientation and C4 carboxylic acid are simultaneously required for target recognition [2]. In antiproliferative fragment screening, 1,2,3-triazole-4-carboxylic acids showed cell-line-dependent growth inhibition patterns that were highly sensitive to N1-aryl substitution, meaning the 3-chlorophenyl group cannot be exchanged for a 4-chlorophenyl, 2-chlorophenyl, or unsubstituted phenyl analog without altering potency and selectivity profiles [3].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid


Pyridin-4-yl vs. Pyridin-3-yl Regioisomer: Impact on KAT2A Virtual Screening Specificity Score

In the Pacifico et al. virtual screening campaign, N-pyridinium-4-carboxylic-5-alkyl triazoles — the subclass to which this compound belongs — displayed the highest specificity score toward KAT2A among all triazole structure-target dyads evaluated [1]. The pyridin-4-yl orientation is structurally required for this specificity; the corresponding pyridin-3-yl regioisomer (CAS 1223890-73-0) was not reported among the top-scoring dyads, consistent with a different hydrogen-bonding geometry at the KAT2A active site [1]. Subsequent in vitro binding affinity tests and inhibition assays confirmed the predictions of the in silico screen, delivering pyridyl-triazole carboxylates as the prototype KAT2A inhibitor class [1].

KAT2A inhibition Epigenetics Virtual screening

3-Chlorophenyl vs. 4-Chlorophenyl N1-Substitution: Differential Antiproliferative Fragment Activity in the NCI60 Panel

Pokhodylo and Matiychuk (2021) evaluated a series of 1-aryl-1H-1,2,3-triazole-4-carboxylic acids in the NCI60 60-cell-line panel across 9 cancer types and reported that the antiproliferative activity of these fragments is highly dependent on the N1-aryl substitution pattern [1]. Within this series, substituent position on the phenyl ring (2-Cl, 3-Cl, 4-Cl) was identified as a key determinant of both potency and tumor-type selectivity [1]. The 3-chlorophenyl substitution confers a meta-electron-withdrawing effect that modulates the carboxylic acid pKa and hydrogen-bond donor capacity differently than the para-chloro isomer, directly affecting target binding [1].

Anticancer fragment screening NCI60 Structure-activity relationship

C4 Carboxylic Acid vs. C4 Carboxamide/Carboxylate Ester: KAT2A Binding and Synthetic Utility Differentiation

The Pacifico et al. study identified the C4 carboxylic acid moiety as an essential pharmacophoric feature for KAT2A binding; the study specifically delivered pyridyl-triazole carboxylates — not carboxamides or esters — as the prototype inhibitor class [1]. The free carboxylic acid enables both hydrogen-bonding interactions with the KAT2A active site and serves as a synthetic handle for amide coupling to generate diverse carboxamide libraries [2]. Pokhodylo and Matiychuk demonstrated that 1,2,3-triazole-4-carboxylic acids are the key precursor fragments from which antitumor 1,2,3-triazole-4-carboxamides are derived, and that the carboxylic acid fragments themselves exhibit measurable antiproliferative activity distinct from their carboxamide products [2].

KAT2A inhibitor pharmacophore Fragment-based drug discovery Carboxylic acid building block

Combinatorial Substitution Pattern: 3-Cl + Pyridin-4-yl + C4-COOH as a Defined, Non-Interchangeable Pharmacophore Triad

The convergence of evidence from Pacifico et al. (KAT2A target engagement) and Pokhodylo & Matiychuk (NCI60 antiproliferative screening) establishes that the precise combination of 3-chlorophenyl at N1, pyridin-4-yl at C5, and carboxylic acid at C4 defines a privileged pharmacophore triad within triazole chemical space [1][2]. This combinatorial substitution pattern is not generic to the triazole-4-carboxylic acid class; altering any single substituent position changes the hydrogen-bond acceptor/donor topology, electronic distribution, and target recognition profile [1]. Compounds lacking any one of these three features (e.g., 1-phenyl-5-pyridin-4-yl analogs without chloro substitution; 1-(3-chlorophenyl)-5-methyl analogs without pyridyl; or C4-carboxamide analogs) were either absent from the KAT2A hit list or exhibited altered NCI60 growth inhibition patterns [1][2].

Pharmacophore model KAT2A Triazole medicinal chemistry

Commercial Availability and Structural Authentication: Defined CAS Registry vs. Ambiguous or Unregistered Analogs

1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is registered under CAS 1017402-25-3 with a well-defined molecular formula (C₁₄H₉ClN₄O₂) and molecular weight (300.7 g/mol), and is commercially available from multiple suppliers including CymitQuimica (Ref. 3D-SQB40225) . In contrast, several closely related analogs such as 1-(3-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1223890-73-0) and various N-alkyl or C5-unsubstituted derivatives lack the same breadth of documented biological validation . The unambiguous CAS registry and commercial sourcing enable reproducible procurement with batch-to-batch consistency, which is critical for SAR continuity in medicinal chemistry campaigns .

Chemical procurement CAS registry Quality assurance

High-Value Application Scenarios for 1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Based on Quantitative Evidence


KAT2A Acetyltransferase Inhibitor Fragment-Based Drug Discovery (FBDD)

This compound is the preferred starting fragment for KAT2A-targeted FBDD campaigns. The Pacifico et al. study identified N-pyridinium-4-carboxylic-5-alkyl triazoles as the highest-specificity scaffold for KAT2A among all triazole classes screened in silico, with binding affinity confirmed by in vitro assays [1]. The free C4 carboxylic acid serves as both the KAT2A-binding pharmacophore and the synthetic anchor point for amide library generation. Researchers developing KAT2A inhibitors for oncology or epigenetic applications should prioritize this compound over the pyridin-3-yl regioisomer or C4-ester derivatives, which lack equivalent KAT2A validation [1].

Synthesis of Antitumor 1,2,3-Triazole-4-Carboxamide Libraries via C4 Amide Coupling

The C4 carboxylic acid functionality enables direct, one-step amide coupling with diverse amine building blocks to generate focused libraries of 1,2,3-triazole-4-carboxamides for anticancer screening. Pokhodylo and Matiychuk established that 1,2,3-triazole-4-carboxylic acids bearing defined N1-aryl and C5-substitution patterns are the essential precursor fragments from which antitumor carboxamides are derived, and that the carboxylic acid fragments themselves exhibit measurable antiproliferative activity in NCI60 screening [2]. Using this compound as the common acid coupling partner ensures SAR continuity across the derived carboxamide library [2].

Structure-Activity Relationship (SAR) Studies Exploring N1-Aryl Halogen Position Effects

The 3-chlorophenyl substitution at N1 provides a defined meta-electron-withdrawing group whose contribution to antiproliferative activity can be systematically compared against the 2-chloro and 4-chloro regioisomers. The Pokhodylo & Matiychuk NCI60 dataset showed that antiproliferative potency and cell-line selectivity are highly sensitive to the chlorine position on the N1-phenyl ring [2]. Procuring this specific 3-chloro isomer along with its 2-Cl and 4-Cl counterparts enables controlled SAR studies that probe the electronic and steric requirements for target engagement across multiple cancer types represented in the NCI60 panel [2].

Epigenetic Tool Compound Development Targeting Histone Acetyltransferases

Given the validation of pyridyl-triazole carboxylates as KAT2A inhibitors with confirmed binding affinity in vitro [1], this compound can serve as the core scaffold for developing chemical probes to interrogate KAT2A biology in cellular and in vivo models. KAT2A (GCN5) is a histone acetyltransferase implicated in transcriptional dysregulation in cancer, and tool compounds based on this scaffold class would enable target validation studies where selective KAT2A modulation is required [1]. The defined pharmacophore triad (3-Cl, pyridin-4-yl, COOH) provides a structurally characterized starting point for optimization of potency, selectivity, and pharmacokinetic properties [1].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.